3-[1-(Methylamino)ethyl]phenol hydrochloride
Overview
Description
“3-[1-(Methylamino)ethyl]phenol hydrochloride” is a chemical compound with the molecular formula C9H14ClNO . It is also known as Phenylephrine hydrochloride .
Synthesis Analysis
The synthesis of this compound involves a multi-stage process that includes an enzyme-catalyzed synthesis step. This method is particularly suitable for producing phenylephrine, i.e., 3-[(1R)-1-hydroxy-2-methylamino-ethyl]-phenol . Another synthesis method involves the reaction of 3-[(S)-1-(methylamino)ethyl]phenol with formaldehyde and formic acid, followed by reaction with hydrogen chloride in formic acid .
Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in databases. The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .
Chemical Reactions Analysis
The complexation of this compound with lanthanide ions (Y3+, La3+, Ce3+, Pr3+, Nd3+, Sm3+, Gd3+, Tb3+, and Dy3+) has been studied at different temperatures and different ionic strengths in aqueous solutions by the Irving-Rossotti pH titration technique .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 187.667 Da . Other properties such as boiling point, melting point, and flash point are not available in the search results .
Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized and characterized various compounds and complexes involving 3-[1-(Methylamino)ethyl]phenol hydrochloride or related structures. For instance, Naiya et al. (2010) synthesized and characterized a Schiff base ligand and its dinuclear nickel(II) complexes, revealing insights into hydrogen-bond-assisted stabilization of ligand conformations through experimental and theoretical studies (Naiya et al., 2010). Labourdette et al. (2009) developed chiral diaminophenoxy proligands and their respective zinc ethyl complexes, exploring reactivity with alcohols and demonstrating applications in polymerization of lactide (Labourdette et al., 2009).
Coordination Chemistry and Catalysis
In the field of coordination chemistry and catalysis, compounds related to this compound have shown potential. For example, complexes synthesized using similar ligand structures have been utilized in ethylene oligomerization catalysis, demonstrating the influence of metal centers and ligand architecture on catalytic activities (Ngcobo et al., 2019). Additionally, Zhang et al. (2006) focused on the synthesis and absolute configuration determination of related compounds, underscoring the importance of stereochemistry in the development of novel materials and catalysts (Zhang et al., 2006).
Materials Science and Polymerization
In materials science, the synthesis of novel Schiff bases and their characterization have implications for the development of materials with potential anticancer activities. Uddin et al. (2020) synthesized Schiff bases and characterized their interaction with DNA, alongside evaluating their cytotoxicity against cancer cell lines, providing a foundation for the development of new therapeutic agents (Uddin et al., 2020). Furthermore, the work of Trejo-Machin et al. (2017) explores the use of naturally occurring phenolic compounds as renewable building blocks for benzoxazine monomers, offering an eco-friendly approach to polymer synthesis (Trejo-Machin et al., 2017).
Corrosion Inhibition
Djenane et al. (2019) investigated the synthesis, characterization, and corrosion inhibition efficiency of new ethyl hydrogen [(methoxyphenyl)(methylamino)methyl]phosphonate derivatives. Their work highlights the potential of these compounds in protecting metals against corrosion, providing insights into the relationship between molecular structure and inhibition efficiency (Djenane et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 3-[1-(Methylamino)ethyl]phenol hydrochloride are the alpha-1 adrenergic receptors, specifically ADRA1A, ADRA1B, and ADRA1D . These receptors play a crucial role in the regulation of various physiological processes, including vascular smooth muscle contraction, cardiac output, and neurotransmitter release from sympathetic nerves.
Mode of Action
This compound interacts with its targets, the alpha-1 adrenergic receptors, by acting as an agonist . This means it binds to these receptors and activates them, triggering a series of intracellular events. The activation of these receptors leads to the constriction of blood vessels and an increase in blood pressure.
Biochemical Pathways
Upon activation of the alpha-1 adrenergic receptors by this compound, the G-protein coupled receptor pathway is stimulated. This leads to the activation of phospholipase C, which then catalyzes the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions from intracellular stores, while DAG activates protein kinase C. These events lead to various downstream effects, including smooth muscle contraction and neurotransmitter release .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the constriction of blood vessels and an increase in blood pressure. This is due to its agonistic action on the alpha-1 adrenergic receptors, leading to smooth muscle contraction in the vascular walls .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-[1-(Methylamino)ethyl]phenol hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with adrenergic receptors, particularly the alpha-1 adrenergic receptor (ADRA1A), which is involved in the regulation of vascular tone and blood pressure . The nature of these interactions often involves binding to the receptor sites, leading to either activation or inhibition of the receptor’s function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the adrenergic signaling pathway, leading to increased intracellular calcium levels and subsequent cellular responses . Additionally, it has been observed to affect gene expression related to metabolic processes and stress responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to adrenergic receptors, leading to the activation of G-proteins and subsequent signaling cascades . This activation can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular metabolism. The compound’s ability to modulate these pathways makes it a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained activation or inhibition of cellular pathways, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal effects, while higher doses can lead to significant physiological changes. For instance, high doses of the compound have been associated with increased blood pressure and heart rate due to its adrenergic activity . Toxic or adverse effects at high doses include potential damage to cardiovascular tissues and other organs.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are responsible for its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is known to be transported across cell membranes via adrenergic transporters and can accumulate in specific tissues such as the heart and blood vessels . This localization is crucial for its physiological effects and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is often found in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with cellular components and the modulation of cellular processes.
Properties
IUPAC Name |
3-[1-(methylamino)ethyl]phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10-2)8-4-3-5-9(11)6-8;/h3-7,10-11H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSJPQGOUYZOGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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